2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-{[1,1'-Biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (referred to as BAI in some studies) is a structurally complex acetamide derivative characterized by a biphenyl core and a 2-oxopyrrolidin-1-yl substituent on the phenyl ring. Its molecular framework combines a rigid biphenyl moiety with a polar pyrrolidinone group, balancing lipophilicity and hydrogen-bonding capacity, which may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(17-18-8-10-20(11-9-18)19-5-2-1-3-6-19)25-21-12-14-22(15-13-21)26-16-4-7-24(26)28/h1-3,5-6,8-15H,4,7,16-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNFMDHPRVKVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Pyrrolidinone Group: The pyrrolidinone group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl intermediate is replaced by the pyrrolidinone moiety.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrrolidinone-Containing Acetamides
- N-(4-(4-(2-(4-(Dimethylamino)benzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 8): Structure: Features a dimethylamino-substituted benzylidene hydrazine group attached to the pyrrolidinone ring. Properties: Exhibits a melting point of 174–175°C and a yield of 51.8%. IR spectra confirm carbonyl (1672 cm⁻¹) and hydrazine (3238 cm⁻¹) functionalities .
N-(4-(4-(2-(4-Bromobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 7) :
- Structure : Substituted with a bromine atom on the benzylidene group.
- Properties : Molecular formula C₂₀H₁₉BrN₄O₃; elemental analysis matches theoretical values (C 54.19% vs. found 53.94%) .
- Comparison : The electron-withdrawing bromine may enhance metabolic stability but reduce solubility compared to BAI’s unsubstituted biphenyl system.
Biphenyl Derivatives with Variable Substituents
- 2-Chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide: Structure: Chloroacetamide linked to a 2-oxopyrrolidin-1-yl benzyl group. Properties: Synthesized in 47% yield; NMR confirms a chloroacetamide moiety (δ 3.45 ppm for CH₂Cl) .
N-(2,6-Dichloro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide :
- Structure : Contains dichloro, trifluoromethoxy, and ethylsulfonyl groups.
- Properties : Molecular weight 532.36; targets RORgamma-t for inflammatory diseases .
- Comparison : The trifluoromethoxy and sulfonyl groups improve metabolic resistance and target selectivity but may increase molecular weight and reduce blood-brain barrier penetration compared to BAI.
Structure-Activity Relationships (SAR)
- Biphenyl Core: The biphenyl group in BAI enables π-π stacking with hydrophobic pockets in target proteins, a feature shared with tubulin-targeting compounds like (4-(2-([1,1'-Biphenyl]-4-ylmethyl)amino)-2-oxoethyl)phenyl)boronic acid .
- 2-Oxopyrrolidin-1-yl Group: This moiety enhances solubility via hydrogen bonding, as seen in multiple pyrrolidinone derivatives (e.g., Compound 8, 51.8% yield) .
- Substituent Effects : Electron-donating groups (e.g., methoxy in Compound 19s) improve solubility, while electron-withdrawing groups (e.g., bromine in Compound 7) enhance stability but reduce bioavailability .
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of biphenyl derivatives, characterized by a biphenyl moiety linked to an acetamide group and a pyrrolidine derivative. Its molecular formula is with a molecular weight of approximately 310.4 g/mol. The presence of both aromatic and heterocyclic structures suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to the target compound. For instance, compounds containing the oxopyrrolidine scaffold have shown significant cytotoxic effects against various cancer cell lines, notably A549 (human lung adenocarcinoma) cells.
Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Induces apoptosis via caspase activation |
| Compound B | HCT116 (colon cancer) | 20 | Inhibits cell proliferation through cell cycle arrest |
| Target Compound | A549 | TBD | TBD |
The target compound's specific IC50 value remains to be determined through ongoing studies.
Antimicrobial Activity
The antimicrobial efficacy of similar biphenyl derivatives has also been evaluated. Research indicates that certain modifications in the structure can enhance activity against multidrug-resistant strains of bacteria.
Table 2 presents findings on antimicrobial activity:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound C | MRSA | 32 |
| Compound D | E. coli | >64 |
| Target Compound | TBD | TBD |
The target compound is currently under evaluation for its effectiveness against various Gram-positive and Gram-negative pathogens.
Case Studies
- Anticancer Study : A recent investigation utilized an MTT assay to assess the viability of A549 cells after treatment with the target compound. Preliminary results indicate a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.
- Antimicrobial Study : Another study focused on the antimicrobial properties against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications could lead to enhanced activity, paving the way for new therapeutic options against resistant infections.
While detailed mechanisms for the target compound remain largely unexplored, related compounds have been shown to interact with key cellular pathways:
- Apoptosis Induction : Many biphenyl derivatives trigger programmed cell death in cancer cells by activating caspase cascades.
- Inhibition of Bacterial Growth : The presence of specific functional groups enhances binding affinity to bacterial targets, disrupting essential processes such as cell wall synthesis or protein translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
